molecular formula C5H2BrCl2NO2S B015958 5-Bromo-6-chloropyridine-3-sulfonyl chloride CAS No. 216394-05-7

5-Bromo-6-chloropyridine-3-sulfonyl chloride

Cat. No.: B015958
CAS No.: 216394-05-7
M. Wt: 290.95 g/mol
InChI Key: TURGMVYIESHZBE-UHFFFAOYSA-N
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Description

Sucrose hexasulfate (potassium salt) is a polysulfated disaccharide derived from sucrose. It is commonly used as a reference standard for sucralfate, a gastrointestinal protectant that includes sucrose octasulfate. Sucralfate protects gastric epithelial cells against acid- and pepsin-induced damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sucrose hexasulfate (potassium salt) involves the sulfation of sucrose. The process typically includes the reaction of sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired degree of sulfation.

Industrial Production Methods: In industrial settings, the production of sucrose hexasulfate (potassium salt) follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified and crystallized to obtain the desired purity and form .

Chemical Reactions Analysis

Types of Reactions: Sucrose hexasulfate (potassium salt) can undergo various chemical reactions, including:

    Substitution Reactions: The sulfate groups can be substituted with other functional groups under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to release sulfate ions and the parent sugar molecule.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sucrose hexasulfate (potassium salt).

Major Products Formed:

Scientific Research Applications

Sucrose hexasulfate (potassium salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sucrose hexasulfate (potassium salt) involves its interaction with biological molecules. In the case of sucralfate, it forms a viscous, paste-like material in an acidic environment, which acts as a protective barrier on the gastric lining. This barrier prevents further damage from acid and pepsin, allowing the tissue to heal .

Comparison with Similar Compounds

    Sucrose Octasulfate: Another polysulfated disaccharide used in sucralfate.

    Heparin: A highly sulfated polysaccharide used as an anticoagulant.

    Chondroitin Sulfate: A sulfated glycosaminoglycan used in joint health supplements.

Uniqueness: Sucrose hexasulfate (potassium salt) is unique due to its specific degree of sulfation and its use as a reference standard for sucralfate. Its ability to form a protective barrier in the stomach distinguishes it from other sulfated polysaccharides .

Properties

IUPAC Name

5-bromo-6-chloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGMVYIESHZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383146
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216394-05-7
Record name 5-Bromo-6-chloro-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216394-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-chloropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (0° C.) solution of 6-amino-5-bromopyridine-3-sulfonic acid (12.65 g; 50.00 mmol) in HCl (60 ml; 5 N solution in water) was treated carefully with a solution of sodium nitrite (3.80 g; 55.0 mmol) in water (15 ml) and stirred at 0° C. for 1 hour. The solvents were evaporated and the residue was dried under high vacuum for 2 days, then treated with phosphorus pentachloride (15.00 g; 72 mmol) and phosphorus oxide chloride (0.50 ml; 5.5 mmol). The solid mixture was heated at 125° C. to give a refluxing solution. After heating at 75° C. for 3 hours, the solution was cooled and carefully poured on crushed ice. EtOAc was added and the phases separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give the title compound as a brown oil (14.91 g, quantitative yield), which was used without purification.
Quantity
12.65 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
phosphorus oxide chloride
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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